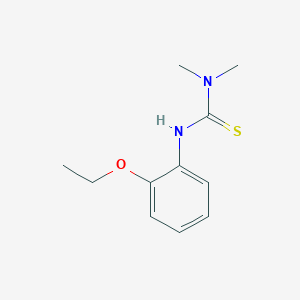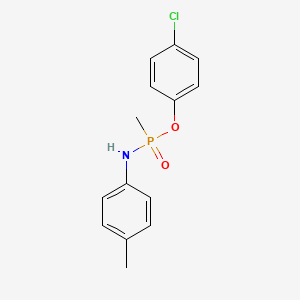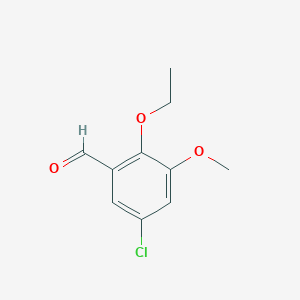
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CTZ, is a thiazole-based compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. CTZ has been shown to possess a range of biological activities, including antitumor, antibacterial, and antifungal effects. In
Aplicaciones Científicas De Investigación
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against a range of pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
Mecanismo De Acción
The exact mechanism of action of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit bacterial and fungal growth by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. In addition, this compound has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the low solubility of this compound in water can be a limitation for some experimental procedures. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Direcciones Futuras
There are many potential future directions for the study of 2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of interest is the development of this compound-based metal complexes with potential applications in catalysis and material science. In addition, further studies are needed to explore the potential therapeutic applications of this compound, including its antitumor, antibacterial, and antifungal effects. Finally, the development of more efficient synthesis methods for this compound and its derivatives may enable the production of larger quantities for further research and potential commercial applications.
Conclusion
In conclusion, this compound is a thiazole-based compound with a range of potential applications in medicinal chemistry, organic synthesis, and material science. The synthesis method is relatively simple, and this compound has been shown to possess antitumor, antibacterial, and antifungal effects, as well as antioxidant activity. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound, as well as to explore its potential applications in catalysis and material science.
Métodos De Síntesis
2-chlorobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized through a simple and efficient method using the reaction of 4-phenyl-1,3-thiazol-2-amine with 2-chlorobenzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline solid with a melting point of 193-195°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-9-5-4-8-13(14)10-18-20-16-19-15(11-21-16)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXZVMOHUSLBC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)

![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)

![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)



![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)